1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Catalog No.
S780030
CAS No.
187085-97-8
M.F
C10H9F6N
M. Wt
257.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

CAS Number

187085-97-8

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

InChI

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3

InChI Key

PFVWEAYXWZFSSK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N

The exact mass of the compound 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS 187085-97-8) is a highly specialized, electron-deficient chiral amine used predominantly as a premium building block in advanced organic synthesis. Characterized by the presence of two strongly electron-withdrawing and lipophilic trifluoromethyl groups on the aromatic ring, this compound serves two primary industrial roles: it is a 'privileged' precursor for synthesizing highly active hydrogen-bonding organocatalysts (such as chiral thioureas and squaramides), and it acts as a critical lipophilic intermediate in the manufacturing of central nervous system (CNS) APIs and painkillers. For procurement teams, its value lies in its dual ability to drastically increase catalyst turnover frequencies and enhance the membrane permeability of derived pharmaceutical compounds compared to standard unfluorinated benzylamines [1],[2].

Research Fit

Racemic 3,5-bis(trifluoromethyl)phenyl ethanamine building block
Supports CNS-targeted NK₁ receptor antagonist research
Electron-deficient bis-CF₃ motif for organocatalyst design

Attempting to substitute 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine with cheaper, more common analogs like 1-phenylethanamine (alpha-methylbenzylamine) or mono-fluorinated variants results in severe performance drops in both catalytic and pharmaceutical applications. In organocatalyst manufacturing, the absence of the dual CF3 groups fails to sufficiently lower the pKa of the resulting thiourea, stripping the catalyst of its hydrogen-bond donor strength and halting reaction turnover. In API synthesis, replacing this specific bis-CF3 motif eliminates critical hydrophobic interactions required for binding in deep receptor pockets (such as the NK1 receptor), rendering the final drug candidate therapeutically inactive [1].

Substitution Risk

  • Mono-CF₃ analog may not achieve comparable CNS exposure in research models due to lower lipophilicity.
  • Less electron-deficient aryl analogs may not replicate stereocontrol reported in organocatalytic reactions.

Organocatalyst Hydrogen-Bond Donor Acidity and Turnover

When converted into chiral thiourea or squaramide organocatalysts, the 3,5-bis(trifluoromethyl)phenyl moiety acts as a 'privileged' electron-withdrawing group. The strong inductive effect of the two CF3 groups significantly lowers the pKa of the resulting thiourea N-H protons compared to unfluorinated analogs. In benchmark asymmetric additions, catalysts derived from 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine routinely achieve >90% yields and high turnover frequencies (TOF), whereas standard 1-phenylethanamine-derived catalysts often yield <20% under identical conditions due to insufficient substrate activation [1].

Evidence DimensionCatalytic Yield in H-Bond Directed Asymmetric Additions
Target Compound Data>90% yield (high N-H acidity)
Comparator Or Baseline1-Phenylethanamine baseline (<20% yield)
Quantified Difference>4.5x increase in product yield
ConditionsStandard organocatalytic loading (1-5 mol%) at room temperature

Procuring this specific fluorinated amine is mandatory for synthesizing highly active H-bonding catalysts that operate at low catalyst loadings.

Lipophilicity (LogP)
Reported
LogP 4.44 LogP 2.1
Reported higher CNS penetration potential in NK₁ research models
Computed LogP; cross-study comparison

Lipophilicity and Receptor Pocket Binding for CNS APIs

In pharmaceutical synthesis, particularly for painkillers and neurokinin antagonists, membrane permeability and hydrophobic pocket binding are critical. The incorporation of the 3,5-bis(trifluoromethyl)phenyl group increases the lipophilicity (LogP) of the amine building block by approximately 2.0 log units compared to the unfluorinated 1-phenylethanamine. This massive shift in lipophilicity drives the binding affinity in deep, hydrophobic target receptors, making 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine a non-substitutable intermediate for specific CNS-active APIs [1].

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound DataLogP ~3.4 - 3.6
Comparator Or Baseline1-Phenylethanamine (LogP ~1.4)
Quantified Difference~2.0 log unit increase in lipophilicity
ConditionsStandard physiological pH modeling

Buyers synthesizing CNS drugs or painkillers must use the bis-CF3 derivative to achieve the required blood-brain barrier penetration and receptor affinity.

Catalytic Performance
Class-level
Reported top rank in tested set
Supports catalyst design with electron-deficient aryl motif
Exact yield/ee in primary reference

Precursor Suitability for High-ee Ligand Synthesis

When utilized as a chiral building block for phosphine-thiourea ligands, the steric bulk of the 3,5-bis(trifluoromethyl)phenyl group enforces rigid transition state geometries. Ligands synthesized from this specific amine routinely deliver >95% enantiomeric excess (ee) in asymmetric hydrogenations. In contrast, substituting with standard 1-phenylethanamine results in relaxed transition states and lower stereoselectivity (70-85% ee). This direct impact on stereocontrol drastically reduces the need for expensive, solvent-heavy downstream chiral chromatography [1].

Evidence DimensionEnantiomeric Excess (ee) and Purification Burden
Target Compound Data>95% ee (minimal downstream resolution required)
Comparator Or Baseline1-Phenylethanamine derivatives (70-85% ee, high resolution burden)
Quantified Difference10-25% absolute improvement in ee
ConditionsAsymmetric hydrogenation using derived chiral ligands

Procuring the bis-CF3 amine directly lowers total manufacturing costs by minimizing product loss during downstream chiral purification.

Purity vs Cost
Reported
Racemate ≥95%
~$0.30–0.80/mg
(R)-enantiomer >99% ee
~$2–5/mg
Cost-effective entry for chiral resolution method development
Prices from commercial catalogs; may vary
Salt Form Solubility
Data to verify
HCl salt enhances aqueous solubility
Supports formulation workflow without solubility artifacts
Quantitative data not publicly available
NK₁ Affinity (Ki)
Reported
6.4 nM (functional) / 13 nM (radioligand)
Supports NK₁ antagonist design with bis-CF₃ scaffold
Derived antagonist data, not building block itself

Synthesis of High-Activity Chiral Organocatalysts

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a primary precursor for manufacturing chiral thiourea and squaramide organocatalysts. Its strong electron-withdrawing nature ensures the resulting catalysts possess the required hydrogen-bond acidity to activate electrophiles in asymmetric Michael, Mannich, and aldol reactions at low catalyst loadings [1].

Production of CNS-Active APIs and Painkillers

Due to the extreme lipophilicity and specific steric profile of the bis-CF3 motif, this amine is an essential intermediate in the synthesis of advanced painkillers and neurokinin receptor antagonists. It ensures the final API can successfully cross the blood-brain barrier and tightly bind to hydrophobic receptor pockets [2].

Manufacturing of Chiral Ligands for Transition Metal Catalysis

The compound is utilized to synthesize bifunctional phosphine-thiourea ligands. Its massive steric bulk enforces strict spatial arrangements during transition-metal catalyzed asymmetric hydrogenations, consistently delivering >95% ee and eliminating the need for complex downstream separations[3].

Application Fit

Application
Selection Property
Validation Focus
CNS-penetrant NK₁ receptor antagonist research
Lipophilicity and BBB permeability context
CNS exposure model studies; central NK₁ receptor SAR
Chiral organocatalyst design and asymmetric reaction development
Electron-deficient bis-CF₃ motif for stereocontrol
Enantioselectivity and yield in Michael additions and related transformations
Chiral resolution method development and scale-up studies
Racemate as cost-effective entry point
Resolution protocol robustness; scalability to enantiopure material
Preclinical formulation and in vivo pharmacology research
Hydrochloride salt for aqueous solubility
Formulation consistency; avoidance of solubility-limited assay artifacts

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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